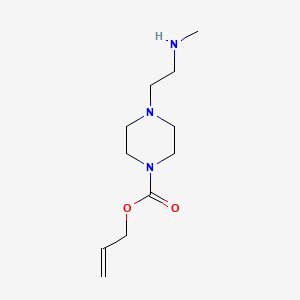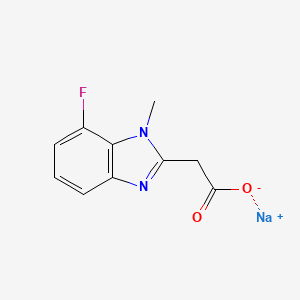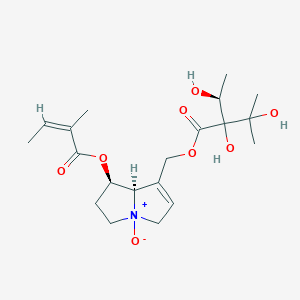
Allyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid allyl ester is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methylamino-ethyl group and an allyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid allyl ester typically involves the reaction of piperazine with 2-methylamino-ethyl chloride to form the intermediate 4-(2-Methylamino-ethyl)-piperazine. This intermediate is then reacted with allyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid allyl ester may involve continuous flow synthesis techniques to optimize reaction efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid allyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid allyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid allyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid methyl ester
- 4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid ethyl ester
- 4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid propyl ester
Uniqueness
4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid allyl ester is unique due to the presence of the allyl ester group, which imparts distinct chemical reactivity and potential biological activity compared to its methyl, ethyl, and propyl ester counterparts.
Properties
CAS No. |
886365-67-9 |
|---|---|
Molecular Formula |
C11H21N3O2 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
prop-2-enyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C11H21N3O2/c1-3-10-16-11(15)14-8-6-13(7-9-14)5-4-12-2/h3,12H,1,4-10H2,2H3 |
InChI Key |
JAHRGLJXOVWCLS-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCN(CC1)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide](/img/structure/B14858991.png)

![1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene](/img/structure/B14859001.png)


![5-Trifluoromethyl-3H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B14859026.png)




![ethyl (2R)-2-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-4-[(2-bromo-3-phenylphenyl)methoxy]-5-chlorophenyl]methylamino]-3-hydroxypropanoate](/img/structure/B14859072.png)



